molecular formula C8H6ClNO4 B1581203 2-(5-Chloro-2-nitrophenyl)acetic acid CAS No. 22908-28-7

2-(5-Chloro-2-nitrophenyl)acetic acid

Cat. No.: B1581203
CAS No.: 22908-28-7
M. Wt: 215.59 g/mol
InChI Key: ISSGDBWGQCOTNA-UHFFFAOYSA-N
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Description

“2-(5-Chloro-2-nitrophenyl)acetic acid” is an organic compound with the linear formula C8H6ClNO4 . It has a molecular weight of 215.594 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carboxylic acid functional group, a nitro group, and a chlorine atom . The compound has a molecular formula of C8H6ClNO4 .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 371.0±27.0 °C and a predicted density of 1.532±0.06 g/cm3 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Herbicidal Activity

One notable application of derivatives of 2-(5-Chloro-2-nitrophenyl)acetic acid is in the field of agriculture as herbicides. A study by Yoshiharu Hayashi demonstrated the synthesis of 22 derivatives of (E,Z)-[[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]acetic acid, which showed promising herbicidal activity against various weeds, specifically in soybeans. One of these compounds, AKH-7088, showed exceptional potential in controlling a broad spectrum of broadleaf weeds at low application rates while being tolerant to soybeans (Hayashi, 1990).

Hydroxyl Protecting Group in Organic Chemistry

Synthesis of Pharmaceutical Compounds

The nitration, reduction, and functional group transformation of derivatives of this compound are essential steps in the synthesis of various pharmaceutical compounds. For instance, Zhao De-feng described the synthesis of 2-(2,5-diamino phenyl)ethanol, a precursor in pharmaceutical manufacturing, starting from 3-fluorophenyl acetic acid (Zhao, 2007).

Antimicrobial Activity

M. F. Dhaduk and H. Joshi explored the synthesis of isoxazole derivatives using compounds including 5-(4-nitrophenyl) furan-2-carbaldehyde, which may have origins from (2-nitrophenyl)acetic acid derivatives. These derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in antimicrobial treatments (Dhaduk & Joshi, 2022).

Safety and Hazards

This compound is considered hazardous and carries the GHS07 safety symbol . It has hazard statements H319-H335-H302+H312+H332-H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-(5-Chloro-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses to stress and other stimuli. Furthermore, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake and efflux across cellular membranes. Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes, including oxidative stress responses and protein folding. The subcellular distribution of this compound can also influence its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSGDBWGQCOTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344576
Record name 2-(5-chloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22908-28-7
Record name 2-(5-chloro-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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